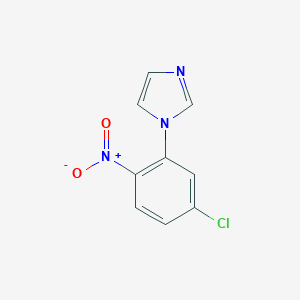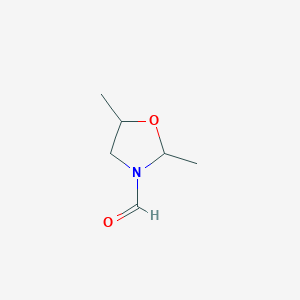
4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride
Descripción general
Descripción
4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3 . It is a versatile material widely used in scientific research, including drug discovery, catalyst synthesis, and material science studies.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride consists of 11 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The average mass of the molecule is 258.147 Da, and the mono-isotopic mass is 257.048645 Da .Aplicaciones Científicas De Investigación
High-Affinity Radioligand for I2 Imidazoline Receptors : This compound is identified as a selective high-affinity ligand for I2 imidazoline receptors. It labels I2 receptors with high affinity and additionally interacts with sites having high affinity for some monoamine oxidase inhibitors (MacKinnon, Redfern, & Brown, 1995).
Effects on Pre- and Postsynaptic Alpha-Adrenoceptors : The compound acts as a partial agonist at postsynaptic alpha 1-adrenoceptors and an antagonist at presynaptic alpha 2-receptors. It shows higher affinity for presynaptic receptors compared to yohimbine and rauwolscine, and also inhibits the release of noradrenaline through a non-alpha-adrenergic mechanism (Docherty, Göthert, Dieckhöfer, & Starke, 1982).
Histamine Release from Rat Stomach : In studies involving rat gastric strips, it was found that the compound did not induce histamine release, but it could abolish the release-inducing effect of other imidazoline derivatives, suggesting a specific interaction mechanism (Molderings, Menzel, & Göthert, 1999).
Binding to Imidazoline Sites in Bovine Adrenal Medullary Membranes : The compound binds to non-adrenergic high-affinity sites in bovine adrenal medullary membranes, exhibiting properties of I1-imidazoline binding sites but not I2-IBS (Molderings, Moura, Fink, Bönisch, & Göthert, 1993).
Mecanismo De Acción
4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride is a highly selective I2 imidazoline receptor ligand. Imidazoline receptors are non-adrenergic receptors that have been implicated in a variety of physiological and pathological processes, including pain modulation, depression, and hypertension .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11;/h1-3H,4-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJNVYEPVATQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B65206.png)












